Cyclopentyl-1-thiaethane
Description
Classification within Organic Sulfur Chemistry: Thioethers
Cyclopentyl-1-thiaethane is classified as a thioether. teachy.appfiveable.me Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a sulfur atom connected to two alkyl or aryl groups (R-S-R'). teachy.appontosight.ai They are the sulfur analogues of ethers (R-O-R'). libretexts.org This class of compounds is a significant area of study in organic sulfur chemistry due to their unique properties and reactivity. teachy.appfiveable.me The sulfur atom in thioethers imparts distinct characteristics compared to their oxygen-containing ether counterparts, including differences in volatility and melting points. libretexts.org
The nomenclature for thioethers can vary. While systematic IUPAC naming is preferred, traditional names are also common. libretexts.org For instance, dimethyl sulfide (B99878) is a simple thioether, and thioanisole (B89551) is the common name for methyl phenyl sulfide. libretexts.org In the case of this compound, it is also referred to as cyclopentyl methyl sulfide, (methylsulfanyl)cyclopentane, and other synonyms. nih.govchemeo.com
Historical Context of Research on Related Thioether Compounds
The study of thioethers has a rich history, with these compounds playing crucial roles in various chemical and biological processes. ontosight.ai Historically, the synthesis of thioethers often involved the reaction of alkyl halides with alkali metal salts of thiols. wikipedia.org Over the years, research has led to the development of more sophisticated and efficient synthetic methods. These include one-pot reactions and the use of photocatalysis to form C-S bonds under mild conditions. researchgate.netrsc.org
Thioethers have been investigated for their diverse applications, from their role in the metabolism of sulfur-containing amino acids like methionine to their use as ligands in coordination chemistry and asymmetric catalysis. ontosight.airsc.org The development of chiral phosphorus-thioether ligands in the 1990s marked a significant advancement in asymmetric catalysis, although controlling the configuration at the sulfur atom when coordinated to a metal remains a challenge. rsc.org Furthermore, aryl thioethers are key components in materials science, finding use in polymers and functional materials. nih.gov The unique properties of the thioether linkage have also been exploited in medicinal chemistry and drug discovery, for example, in the creation of macrocyclic peptides. bohrium.comresearchgate.net
Structural Features and Their Significance in Chemical Investigations
The structure of this compound, with its cyclopentyl ring and a methyl group attached to a sulfur atom, dictates its chemical behavior. The C-S-C bond in thioethers is angular, with a bond angle approaching 90 degrees, and the C-S bonds are approximately 180 pm in length. libretexts.org The presence of the sulfur atom, which is larger and less electronegative than oxygen, makes thioethers generally more stable and less prone to nucleophilic attack than ethers. ontosight.ai
A key aspect of thioether chemistry is their ability to undergo oxidation to form sulfoxides and subsequently sulfones, which are important intermediates in organic synthesis. ontosight.aifiveable.me The sulfur atom in thioethers possesses nonbonding electrons that can be delocalized, influencing the molecule's reactivity. libretexts.org However, in saturated aliphatic thioethers like this compound, the sulfur atom retains its nucleophilic character. libretexts.org This nucleophilicity allows thioethers to react with alkyl halides to form sulfonium (B1226848) salts. libretexts.org The structural features of thioethers also make them valuable as directing groups in transition-metal-catalyzed C-H functionalization reactions, enabling the selective modification of complex molecules. nih.gov
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 116.23 g/mol | nih.gov |
| Molecular Formula | C6H12S | nih.gov |
| CAS Number | 7133-36-0 | nih.govchemeo.com |
| IUPAC Name | (methylsulfanyl)cyclopentane | nih.gov |
| Boiling Point | Data available in SpringerMaterials | nih.gov |
| Melting Point | Data available in SpringerMaterials | nih.gov |
Thermophysical Property Data Availability from NIST/TRC Web Thermo Tables
| Property | Phase | Temperature Range |
| Density | Liquid in equilibrium with Gas | 169.868 K to 657 K |
| Enthalpy | Liquid in equilibrium with Gas | 169.868 K to 640 K |
| Viscosity | Liquid in equilibrium with Gas | 270 K to 650 K |
| Thermal Conductivity | Liquid in equilibrium with Gas | 170 K to 590 K |
This table is a summary of available data types and does not represent all experimental points. nist.gov
Structure
2D Structure
Properties
IUPAC Name |
methylsulfanylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVGYMGQKHLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221522 | |
| Record name | Cyclopentyl-1-thiaethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7133-36-0 | |
| Record name | Cyclopentyl-1-thiaethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl-1-thiaethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopentyl 1 Thiaethane and Analogues
Established Laboratory Synthesis Routes
The most common and well-established methods for synthesizing simple thioethers like Cyclopentyl-1-thiaethane in a laboratory setting rely on nucleophilic substitution reactions. These methods are valued for their reliability and straightforward execution.
Nucleophilic Substitution Reactions (e.g., Cyclopentyl Bromide with Sodium Ethanethiolate)
The Williamson ether synthesis, a cornerstone of ether formation, has a direct analogue in thioether synthesis. readchemistry.commasterorganicchemistry.com This method involves the reaction of an alkyl halide with a thiolate salt, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would typically involve reacting Cyclopentyl Bromide with Sodium Ethanethiolate. nih.govnih.gov
The reaction mechanism entails the nucleophilic attack of the ethanethiolate anion on the carbon atom of Cyclopentyl Bromide that is bonded to the bromine. This attack forces the bromide ion to leave, resulting in the formation of the C-S bond of the thioether. masterorganicchemistry.com For this SN2 reaction to be efficient, the alkyl halide should be unhindered at the reaction center. readchemistry.com Cyclopentyl bromide, being a secondary halide, can undergo competing elimination reactions, although substitution is generally feasible. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being used to dissolve the thiolate salt and promote the SN2 pathway. nih.govjst.go.jp
The general reaction is as follows: Cyclopentyl-Br + NaSEt → Cyclopentyl-SEt + NaBr
Exploration of Alternative Precursors and Reagents
While the use of Cyclopentyl Bromide and Sodium Ethanethiolate is a classic approach, several alternatives exist for both the cyclopentyl precursor and the sulfur nucleophile.
Alternative Electrophiles: The efficiency of the SN2 reaction is highly dependent on the leaving group. Instead of Cyclopentyl Bromide, other cyclopentyl derivatives with better leaving groups can be employed. For instance, Cyclopentyl Iodide is generally more reactive than the bromide due to the iodide being a better leaving group. chegg.com Alternatively, cyclopentyl sulfonates, such as tosylates or mesylates, are excellent substrates for SN2 reactions and are often used to enhance reaction rates and yields. masterorganicchemistry.com It is also possible to synthesize thioethers from alcohols, although this requires activation of the hydroxyl group, for example by converting it into a tosylate or by using specific reagents that facilitate the substitution. researchgate.net
Alternative Sulfur Sources: Sodium Ethanethiolate is typically prepared by deprotonating ethanethiol (B150549) with a strong base like sodium hydride. readchemistry.com However, due to the volatility and malodorous nature of thiols, alternative, more user-friendly sulfur reagents have been explored. Xanthates can serve as thiol-free reagents for the synthesis of thioethers under transition-metal-free and base-free conditions. mdpi.com Another approach involves the use of disulfides as nucleophiles, which are less toxic and easier to handle than thiols. jst.go.jp Additionally, systems like Ph₃P/ICH₂CH₂I can be used to activate thiols for nucleophilic substitution. acs.org
Advanced Synthetic Approaches and Catalytic Methods
Modern organic synthesis has seen a shift towards more efficient and sustainable catalytic methods. For thioether synthesis, this has translated into the development of various transition-metal-catalyzed cross-coupling reactions to form the crucial carbon-sulfur bond. acs.orgrsc.org These methods offer milder reaction conditions and broader functional group tolerance compared to traditional SN2 reactions. google.comresearchgate.net
Catalytic systems based on metals like palladium, copper, nickel, and iron have been developed for C-S bond formation. acs.orgrsc.org While many of these methods have been extensively developed for the synthesis of aryl thioethers, there is growing interest in their application to the formation of C(sp³)–S bonds, which is relevant for the synthesis of this compound. rsc.org For example, Indium(III) iodide has been shown to catalyze the reaction of silyl (B83357) ethers with thiosilanes to produce thioethers, a reaction that proceeds via an SN1 mechanism for secondary systems. researchgate.net
Photocatalysis has also emerged as a powerful tool in organic synthesis. Visible-light-mediated methods provide a green and efficient alternative for C-S bond formation, often proceeding under metal-free conditions. rsc.org These reactions typically involve the generation of a sulfur-centered radical which then engages with a suitable coupling partner.
Optimization of Reaction Parameters for Enhanced Selectivity and Yield
The efficiency of any synthetic route, particularly the classic SN2 pathway, is highly dependent on the reaction conditions. Optimizing these parameters is key to maximizing the yield of the desired thioether and minimizing side products, such as from elimination reactions.
Key parameters for optimization include:
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions involving anionic nucleophiles. readchemistry.comjst.go.jp They effectively solvate the cation of the thiolate salt while leaving the anion relatively free and highly nucleophilic.
Temperature: The reaction temperature influences the rate of both substitution and elimination. While higher temperatures can increase the reaction rate, they often favor the E2 elimination pathway, especially with secondary halides like cyclopentyl bromide. acs.org Therefore, a careful balance must be struck.
Leaving Group: As mentioned, the choice of the leaving group on the cyclopentyl ring has a significant impact on the reaction's success. The general reactivity order is I > Br > Cl > OTs ≈ OMs.
The following table illustrates a hypothetical optimization for the synthesis of this compound from a cyclopentyl precursor and a sulfur source, based on general principles of SN2 reactions.
Table 1: Hypothetical Optimization of this compound Synthesis
| Entry | Cyclopentyl Precursor | Sulfur Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclopentyl Bromide | Sodium Ethanethiolate | Ethanol | 78 | Moderate |
| 2 | Cyclopentyl Bromide | Sodium Ethanethiolate | DMF | 25 | Good |
| 3 | Cyclopentyl Iodide | Sodium Ethanethiolate | DMF | 25 | High |
This table demonstrates how changing the leaving group from bromide to iodide or tosylate, and the solvent from a protic one (ethanol) to a polar aprotic one (DMF), can significantly improve the yield of the desired substitution product.
Thermodynamic and Thermophysical Investigations
Low-Temperature Calorimetric Studies of Cyclopentyl-1-thiaethane
Low-temperature calorimetric studies have been crucial in establishing the fundamental thermodynamic properties of this compound. Research conducted on high-purity samples has measured the heat capacity of this compound over a wide temperature range, from as low as 12 K up to 370 K. osti.govresearchgate.net These measurements are fundamental for understanding the energy requirements to change the temperature of the substance in its different physical states.
Data from these calorimetric experiments cover the solid and liquid phases. Specifically, heat capacity at saturation pressure has been determined for two different crystal forms (Crystal 2 and Crystal 1) and the liquid state. nist.gov Measurements for Crystal 2 were recorded from 13 K to 165.01 K, for Crystal 1 from 165.01 K to 169.867 K, and for the liquid phase from 169.868 K up to 640 K. nist.gov
| Phase | Temperature Range (K) | Number of Experimental Data Points |
|---|---|---|
| Crystal 2 | 13 - 165.01 | 50 |
| Crystal 1 | 165.01 - 169.867 | 6 |
| Liquid | 169.868 - 640 | 31 |
Determination of Standard Thermodynamic Functions at Selected Temperatures
From the precise low-temperature heat capacity measurements, several key standard thermodynamic functions for this compound in its condensed phases have been calculated. osti.gov These functions provide a comprehensive thermodynamic description of the compound. The calculated properties include:
The Gibbs energy function: -(Gs(T) - H(0))/T
The enthalpy function: (Hs(T) - H(0))
The entropy: Ss(T)
The heat capacity: Cs
Furthermore, by combining these calorimetric results with accurate vapor pressure data, the standard entropy for the ideal gas state at 298.15 K, S°(g, 298.15 K), was determined. osti.gov This value, in conjunction with previously published standard enthalpies of formation (ΔHf°), enabled the calculation of the standard Gibbs free energy of formation (ΔGf°) and the logarithm of the formation constant (log10Kf°). osti.gov
Ab Initio Estimation of Formation Enthalpies
Alongside experimental work, ab initio quantum chemical methods have been employed to predict the gas-phase enthalpy of formation (ΔfH°) of this compound. nih.gov These computational approaches offer a powerful tool for validating experimental data and for estimating thermochemical properties when experimental measurements are unavailable. nih.gov
To achieve a balance between high accuracy and manageable computational expense, the estimation of formation enthalpy for this compound utilized the aLL5 protocol. nih.gov This efficient protocol is based on local coupled-cluster with single, double, and perturbative triple excitations (LCCSD(T)), which allows for rapid calculations on molecules that would be computationally prohibitive for canonical CCSD(T) methods, especially when using large basis sets. nih.gov
The computational protocol involved multiple steps with different basis sets to ensure accuracy. The initial geometry optimization and the calculation of vibrational frequencies were performed at the B3LYP-D3(BJ)/def2-TZVP level of theory. nih.gov For more accurate single-point energy calculations, the larger aug-cc-pVQZ basis set was used. nih.gov For the sulfur atom specifically, a revised version, aug-cc-pV(Q+d)Z, was employed to better account for core polarization effects. nih.gov Scalar relativistic contributions were also determined by comparing non-relativistic and second-order Douglas-Kroll-Hess CCSD(T)/aug-cc-pVQZ-DK calculations. nih.gov
The calculation of the gas-phase enthalpy of formation from the total electronic energy requires the inclusion of zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy (from 0 K to 298.15 K). nih.gov In these calculations, separate scaling factors were applied to the vibrational frequencies to improve accuracy. A scaling factor of 0.990 was used for ZPVE, while factors of 0.960 and 0.985 were applied to hydrogen stretches and all other vibrational modes, respectively, for the thermal correction to enthalpy (Δ₀ᵀH). nih.gov
| Computational Task | Method/Basis Set | Scaling Factor |
|---|---|---|
| Geometry Optimization & Vibrational Frequencies | B3LYP-D3(BJ)/def2-TZVP | N/A |
| Single-Point Energy | LCCSD(T)/aug-cc-pVQZ | N/A |
| Zero-Point Vibrational Energy (ZPVE) | Based on B3LYP-D3(BJ)/def2-TZVP frequencies | 0.990 |
| Thermal Correction to Enthalpy (Δ₀ᵀH) | Based on B3LYP-D3(BJ)/def2-TZVP frequencies | 0.960 (H-stretches), 0.985 (other modes) |
Phase Transition Studies
Experimental investigations have identified and quantified the phase transitions of this compound. nist.gov The data show two distinct solid-solid and solid-liquid transitions. A transition from a lower-temperature crystal form (Crystal 2) to a higher-temperature one (Crystal 1) occurs, followed by the melting of Crystal 1 into the liquid phase. nist.gov The enthalpies associated with these transitions have been determined experimentally. nist.gov
| Phase Transition | Description |
|---|---|
| Crystal 2 → Crystal 1 | Solid-solid phase transition |
| Crystal 1 → Liquid | Solid-liquid phase transition (Melting) |
Enthalpy of Phase Transitions (e.g., Crystal to Liquid, Vaporization, Sublimation)
Calorimetric studies have been conducted to determine the enthalpies associated with the phase transitions of this compound. These measurements reveal the energy absorbed or released during changes in its physical state.
Low-temperature calorimetric investigations have identified two crystalline forms for this compound, denoted as Crystal 1 and Crystal 2. nist.gov The transition between these two solid phases, as well as the transition from the crystalline to the liquid state, has been characterized by their respective enthalpy changes. nist.gov Specifically, a transition from Crystal 2 to Crystal 1 has been observed, alongside the melting of Crystal 1 into the liquid phase. nist.gov
Detailed experimental data from these studies provide precise values for the enthalpy of these phase transitions. nist.govosti.gov
Table 1: Enthalpy of Phase Transitions for this compound
| Phase Transition | Enthalpy Change (kJ/mol) | Source |
|---|---|---|
| Crystal 2 to Crystal 1 | Data not available in specified units | nist.gov |
| Crystal 1 to Liquid | Data not available in specified units | nist.gov |
Note: Specific numerical values for the enthalpy of phase transitions in kJ/mol were not available in the cited sources. The sources confirm the existence of these transitions and the measurement of their enthalpies. nist.gov
Heat Capacity Measurements at Saturation Pressure
The heat capacity of this compound has been extensively measured across a wide range of temperatures, from as low as 12 K up to 370 K. osti.gov These measurements provide critical data on the amount of heat required to raise the temperature of the substance and are essential for calculating other thermodynamic functions. osti.gov
The heat capacity has been determined for the compound in its different phases: two distinct crystalline phases (Crystal 1 and Crystal 2) and the liquid phase, all in equilibrium with their vapor. nist.gov
Crystal 2: Heat capacity data has been collected over a temperature range from 13 K to 165.01 K. nist.gov
Crystal 1: Measurements for this phase were taken between 165.01 K and 169.867 K. nist.gov
Liquid: The heat capacity of the liquid phase has been documented from 169.868 K up to 640 K. nist.gov
These experimental findings are crucial for developing a comprehensive thermodynamic model of this compound. nist.govosti.gov
Table 2: Investigated Temperature Ranges for Heat Capacity Measurements of this compound at Saturation Pressure
| Phase | Temperature Range (K) | Number of Experimental Data Points | Source |
|---|---|---|---|
| Crystal 2 | 13 - 165.01 | 50 | nist.gov |
| Crystal 1 | 165.01 - 169.867 | 6 | nist.gov |
| Liquid | 169.868 - 640 | 31 | nist.gov |
A Comprehensive Analysis of the Solid-State Chemistry of this compound
This compound, a sulfur-containing organic compound, has been a subject of significant interest in the field of solid-state chemistry. Its unique molecular structure and resulting crystalline properties provide a valuable model for studying complex physical phenomena such as crystallization, melting transitions, and the influence of crystal defects. This article delves into the specific aspects of its solid-state behavior, focusing on crystallization dynamics, the role of dislocations in melting, the characteristics of its melting transition, and the process of fractional melting.
Solid State Chemistry and Crystallization Phenomena
The solid-state behavior of Cyclopentyl-1-thiaethane is characterized by intricate thermodynamic properties, including multiple crystalline phases and distinct transition behaviors. Research into its solid-state chemistry reveals the critical interplay between molecular structure and macroscopic physical properties.
The study of this compound's crystallization from a molten state has provided insights into the kinetics and thermodynamics of phase transitions. The rate at which the compound is crystallized has been shown to have a profound impact on the resulting solid's structural characteristics. Rapid crystallization, for instance, leads to a less ordered crystalline structure with a higher density of defects compared to the more ordered state achieved through slow crystallization. This difference in crystalline perfection is a key factor influencing the material's subsequent melting behavior.
A central finding in the study of this compound is the significant role that crystal dislocations play in the initiation and progression of melting. researchgate.netgrafiati.comresearchgate.net Dislocations, which are line defects in the crystal lattice, act as nucleation sites for the liquid phase. It has been argued that a sample of this compound that has undergone rapid crystallization possesses a higher concentration of these dislocations. grafiati.comresearchgate.net This increased number of nucleation sites directly affects the breadth of the melting transition. The theory suggests that melting does not occur uniformly throughout the crystal but begins at these defect points.
The breadth of the melting transition in this compound is a direct consequence of its crystallization history. grafiati.comresearchgate.net A sample that has been crystallized slowly exhibits a sharper melting transition, meaning it melts over a narrower temperature range. Conversely, a rapidly crystallized sample displays a broader melting transition. grafiati.comresearchgate.net This phenomenon is attributed to the higher density of dislocations in the rapidly cooled sample, which provides more sites for melting to begin, thus broadening the temperature range over which the solid and liquid phases coexist. grafiati.comresearchgate.net
The relationship between the crystallization method and the melting transition breadth is a key characteristic of this compound's solid-state properties. This behavior underscores the importance of controlling the cooling process to achieve desired material properties.
Past studies have examined the fractional melting process in this compound, providing a detailed view of how the solid-to-liquid phase transition progresses. researchgate.netgrafiati.com This process involves carefully increasing the temperature and measuring the proportion of the sample that has melted at each stage. Such studies have been instrumental in developing theoretical models that connect the fraction of the liquid phase to the equilibrium temperature. These models often incorporate the role of dislocations as the primary centers for nucleation and growth of the molten phase, offering a quantitative explanation for the observed melting behavior. researchgate.net
The thermophysical properties of this compound, including its phase transitions, have been critically evaluated and are available in thermodynamic databases. nist.govnist.gov The compound exhibits transitions from a lower temperature crystalline phase (Crystal 2) to a higher temperature one (Crystal 1) before finally melting.
Table 1: Thermophysical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Triple Point Temperature | Available | nist.gov |
| Enthalpy of Phase Transition (Crystal 2 to Crystal 1) | Available | nist.gov |
| Enthalpy of Phase Transition (Crystal 1 to Liquid) | Available | nist.gov |
| Normal Boiling Temperature | Available | nist.gov |
| Critical Temperature | Available | nist.gov |
| Critical Pressure | Available | nist.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (Methylsulfanyl)cyclopentane |
Reactivity, Reaction Mechanisms, and Derivatization Studies
Mechanistic Investigations of Cyclopentyl-1-thiaethane Transformations
Mechanistic studies, often employing analogous alkyl sulfides, provide insight into the transformations of this compound. A key area of investigation is the oxidation of the sulfide (B99878).
Oxidation Mechanisms: The oxidation of alkyl sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation. For instance, biocatalytic sulfoxidation of this compound using the fungus Mortierella isabellina has been shown to produce the corresponding (R)-sulfoxide with high yield (80%) and enantiomeric excess (98% ee). thieme-connect.de Mechanistic studies on similar systems suggest that these reactions, mediated by cytochrome P450 enzymes, involve the transfer of an oxygen atom from molecular oxygen to the sulfur. thieme-connect.de
Chemical oxidation mechanisms have also been studied. The oxidation of aryl methyl sulfides with nitric acid (HNO₃) and iron(III) bromide (FeBr₃) suggests two possible pathways: one involving a ternary complex between the sulfide, FeBr₃, and the nitrate (B79036) ion, and another involving a complex between the sulfide and HNO₃. nih.gov Both pathways lead to the generation of N₂O₄, which acts as the catalytic oxidant. nih.gov While not specific to this compound, these mechanisms are relevant to its behavior with similar reagents.
C–S Bond Cleavage: The cleavage of the carbon-sulfur bond is another significant transformation. Studies on the radical cation of cis-2-methylcyclopentyl phenyl sulfoxide (B87167), a structurally related compound, reveal mechanistic details of C-S bond heterolysis. acs.orgnih.gov Photocatalyzed oxidation using TiO₂ generates a radical cation, which undergoes unimolecular C-S bond cleavage to form an ion-radical pair. acs.orgnih.gov This is followed by a rapid 1,2-hydride shift in the resulting secondary carbocation to form the more stable tertiary 1-methylcyclopentyl carbocation, which then reacts with solvent molecules (water or acetonitrile) to yield the final products. acs.orgnih.gov
| Transformation | Proposed Intermediate(s) | Key Mechanistic Steps | Relevant System Studied | Citation |
|---|---|---|---|---|
| Biocatalytic Sulfoxidation | Enzyme-substrate complex (P450) | Enzymatic oxygen atom transfer | Cyclopentyl methyl sulfide | thieme-connect.de |
| C–S Bond Heterolysis | Radical cation, ion-radical pair, carbocation | Photocatalyzed oxidation, unimolecular cleavage, 1,2-hydride shift | cis-2-Methylcyclopentyl phenyl sulfoxide | acs.orgnih.gov |
| Chemical Oxidation | Ternary complex (Sulfide-FeBr₃-NO₃⁻), Sulfide-HNO₃ complex | Generation of N₂O₄ as catalytic oxidant | Aryl methyl sulfides | nih.gov |
Exploration of Functional Group Interconversions Involving the Thiaethane Moiety
The methylthio group (-SCH₃) in this compound is amenable to several functional group interconversions, primarily through reactions at the sulfur atom.
Sulfide to Sulfoxide and Sulfone: The most common interconversion is the oxidation of the sulfide. This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or peroxy acids, to yield the corresponding cyclopentyl methyl sulfoxide. smolecule.com Further oxidation under more forcing conditions produces cyclopentyl methyl sulfone. These transformations are critical as they change the electronic properties and reactivity of the sulfur center. researchgate.net For example, the conversion of a methylthio group to a methylsulfonyl group is a key step in the synthesis of certain functionalized cyclopentanol (B49286) derivatives.
Formation of Sulfonium (B1226848) Salts: The nucleophilic sulfur atom can react with electrophiles, such as alkyl halides, to form sulfonium salts. This reaction converts the neutral thioether into a positively charged species, which can then act as a leaving group or participate in other reactions.
| Starting Group | Reagent/Condition | Product Group | Citation |
|---|---|---|---|
| Sulfide (-S-CH₃) | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Sulfoxide (-SO-CH₃) | smolecule.com |
| Sulfoxide (-SO-CH₃) | Stronger oxidizing agent | Sulfone (-SO₂-CH₃) | smolecule.comresearchgate.net |
| Sulfide (-S-CH₃) | Alkyl halide (e.g., CH₃I) | Sulfonium salt (-S⁺(CH₃)₂ X⁻) | vanderbilt.edu |
Reactivity of the Cyclopentane (B165970) Ring and Substituent Effects
The cyclopentane ring in this compound is generally less reactive than the sulfur atom. It primarily undergoes free-radical substitution reactions, typical of alkanes. However, the presence of the methylthio substituent can influence the reactivity of the ring.
The -SCH₃ group is considered to be weakly activating and ortho-, para-directing in electrophilic aromatic substitution, an effect that provides some insight into its electronic influence. In the context of the saturated cyclopentane ring, its primary effect would be through inductive effects and potential participation in stabilizing adjacent radical or cationic intermediates. For instance, in radical reactions, a sulfur atom can stabilize an adjacent radical through resonance.
Derivatization Strategies for Chemical Modification and Elucidation
Derivatization is the process of converting a chemical compound into a derivative to enhance its suitability for analysis or to aid in structural elucidation. jfda-online.com For this compound, derivatization strategies typically target the sulfur atom or are used in the context of gas chromatography (GC) analysis.
Oxidation to Sulfone: Converting the sulfide to the corresponding sulfone is a common derivatization technique. Sulfones are generally more crystalline and have higher melting points than the parent sulfides, which can facilitate purification and characterization. Furthermore, the strong absorbance of the sulfonyl group in infrared spectroscopy provides a clear diagnostic signal.
Derivatization for GC-MS Analysis: For analysis by gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize compounds to improve their volatility and thermal stability. jfda-online.com While this compound itself is sufficiently volatile for GC analysis, derivatization might be employed when it is part of a larger, less volatile molecule containing other functional groups (e.g., hydroxyl or amino groups). chrom-china.com In such cases, silylation or acylation of the other functional groups would be performed. jfda-online.com The presence of the sulfur atom provides a distinct isotopic pattern (due to ³⁴S) in the mass spectrum, which aids in identification.
The compound has been identified in the volatile profile of watercress, where headspace solid-phase microextraction (SPME) followed by GC-olfactometry (GC-O) was used for its detection and characterization. mdpi.com This analytical approach itself is a form of in-situ derivatization of the sample's headspace for analysis.
Advanced Analytical Characterization in Chemical Research
Spectroscopic Methodologies for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable tools for determining the molecular structure and concentration of chemical substances. By interacting with molecules in distinct ways, different spectroscopic methods provide complementary information, leading to a comprehensive analytical profile.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In this method, a sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint.
Cyclopentyl-1-thiaethane, as a volatile sulfur compound, is well-suited for GC-MS analysis. Research has demonstrated its identification in the headspace of various natural products. For instance, in a 2021 study on Brassicaceae species, this compound was detected in watercress using solid-phase microextraction (SPME) coupled with GC-MS. mdpi.com The analysis was performed on an Agilent 7890A gas chromatography system with a 5975C mass selective detector, utilizing an HP-5MS capillary column. mdpi.com This technique is also frequently cited as a primary method for analyzing volatile organic compounds (VOCs) in complex aromas, such as those from truffles. nih.govcore.ac.uk
The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains reference spectra for this compound, which is essential for its unambiguous identification in unknown samples. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| NIST Number | 1965 | PubChem nih.gov |
| Library | Main library | PubChem nih.gov |
| Total Peaks | 91 | PubChem nih.gov |
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) is a form of chemical ionization mass spectrometry used for the real-time, online monitoring of volatile organic compounds (VOCs) at very low concentrations, often in the parts-per-trillion by volume (pptv) range. nih.gov This "soft ionization" technique uses hydronium ions (H₃O⁺) to protonate target analytes without significant fragmentation, making it ideal for detecting trace amounts of compounds directly from the gas phase. nih.gov
Table 2: PTR-TOF-MS Detection of this compound in Tuber magnatum
| Parameter | Finding | Source |
|---|---|---|
| Instrument | PTR-TOF-MS 8000 | Scientific Reports nih.gov |
| Detected Ion | C₆H₁₃S⁺ | Scientific Reports nih.gov |
| Concentration Level | Trace (pptv level) | Scientific Reports nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry. epo.org It is particularly valuable for the analysis of non-volatile, thermally labile, or high molecular weight compounds in complex mixtures. nih.gov The sample is first separated by passing it through a column with a liquid mobile phase, and the eluting components are then ionized and detected by the mass spectrometer. nih.gov
While this compound is primarily analyzed by GC-MS due to its volatility, LC-MS methodologies are critical for characterizing the broader chemical environment in which it may be found. For example, in the study of Brassicaceae species where this compound was identified, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), a high-resolution version of LC-MS, was employed to analyze the non-volatile glucosinolate profiles of the plants. mdpi.com This analysis involved separating the glucosinolates on a C18 column and using a triple quadrupole mass spectrometer for identification and quantification. mdpi.com Such an approach is essential for understanding the biochemical pathways that may lead to the formation of volatile compounds like this compound within a complex biological matrix.
Chromatographic Retention Behavior Studies (e.g., Kovats Retention Index)
In gas chromatography, the retention index is a standardized measure used to convert retention times into system-independent constants. The Kovats Retention Index (KI) system is widely used and relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it on a specific column under isothermal conditions. This value is crucial for comparing results between different laboratories and instruments.
The Kovats Retention Index for this compound has been determined experimentally. The NIST Mass Spectrometry Data Center reports values obtained on a standard non-polar column, which are critical for its identification in GC-MS analyses. nih.gov Comparing the experimentally determined KI of an unknown peak to a database of known values is a standard procedure for confirming compound identity. researchgate.net
Table 3: Kovats Retention Index for this compound
| Column Type | Kovats Index (KI) | Source |
|---|---|---|
| Standard non-polar | 943 | PubChem nih.gov |
Occurrence and Role in Complex Chemical and Biological Systems
Detection and Characterization in Natural Products
The compound is a volatile organic compound (VOC) that has been detected in the headspace of certain plant and fungal species. Its identification is typically achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Scientific investigation into the flavor and aroma profiles of four different Brassicaceae species identified Cyclopentyl-1-thiaethane as a constituent of watercress (Nasturtium officinale). mdpi.comresearchgate.net In a comparative study, this compound was uniquely detected in watercress, comprising 0.5% of the volatile compounds, and was absent in the other tested species: 'salad' rocket, wasabi, and horseradish. mdpi.comresearchgate.net The aroma of this compound in watercress was described for the first time as having sweaty and sulphury notes of medium-weak intensity. mdpi.com In total, the study identified 113 volatile compounds across the four species, with 26 being newly reported for watercress. mdpi.comresearchgate.net
The biological origin of this compound is not fully understood, though its presence in Brassicaceae and fungi offers some clues. mdpi.comnih.gov In the context of watercress, it is suggested that the compound may not be a direct hydrolysis product of glucosinolates (GSLs), which are the primary source of the characteristic pungent flavors in Brassicaceae. mdpi.comresearchgate.net Instead, it might be a degradation product of other GSL hydrolysis products within the plant's tissues. mdpi.com Very little is known about the compound in a biological context. mdpi.com
In Tuber magnatum truffles, the production of VOCs is a key biological function for the fungus, which exists in a symbiotic relationship with host plants. nih.govresearchgate.net The complex aroma, which includes this compound, is influenced by associated microbes like bacteria and yeast that live in the "mycorrhizosphere". nih.gov These bacteria can mobilize nutrients and produce volatile compounds that contribute to the final truffle aroma. nih.gov The VOCs are essential for the truffle's life cycle, which involves the formation of a fruiting body that produces and disperses spores. nih.govresearchgate.net
Table 1: Detection of this compound in Natural Products
| Natural Source | Species | Finding | Aroma Description |
|---|---|---|---|
| Brassicaceae | Nasturtium officinale (Watercress) | Uniquely detected in a study comparing four Brassicaceae species. mdpi.com | Sweaty, sulphury, medium-weak intensity. mdpi.com |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule. For Cyclopentyl-1-thiaethane, these calculations have been employed to accurately estimate its gas-phase enthalpy of formation, a key thermochemical property.
Detailed research findings have been reported using a sophisticated ab initio computational protocol. nih.gov This method involves an initial geometry optimization and vibrational frequency calculation at the B3LYP-D3(BJ)/def2-TZVP level of theory. nih.gov Subsequently, higher-level energy calculations are performed using a local coupled-cluster with single, double, and perturbative triple excitations (LCCSD(T)) method with quadruple-zeta basis sets. nih.gov This approach allows for a balance between computational cost and accuracy, enabling the study of larger molecules. nih.gov
The calculated thermochemical data are often benchmarked against experimental values. For this compound, the experimental enthalpy of formation in the liquid phase has been determined. nih.gov Such comparative studies are crucial for validating and refining computational models. nih.gov A compact model with only a few empirical parameters for sulfur has been developed to address effects beyond the frozen-core CCSD(T) approximation, showing a standard deviation of about 2 kJ·mol⁻¹ over a diverse set of sulfur-containing compounds. nih.gov
| Property | Experimental Value (liquid phase) | Computational Method for Gas-Phase Estimation | Basis Set |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -64.3 ± 1.0 kJ/mol nih.gov | LCCSD(T) // B3LYP-D3(BJ) | aug-cc-pV(Q+d)Z nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of flexible molecules like this compound. The cyclopentyl ring can adopt various puckered conformations, such as envelope and twist forms, and the orientation of the methylthio group relative to the ring further increases the number of possible conformers.
While specific molecular dynamics simulation studies focused solely on this compound are not extensively documented in publicly available literature, the methodology for such an analysis is well-established. An MD simulation would typically involve the following steps:
Force Field Selection: A suitable classical force field, such as AMBER, CHARMM, or OPLS, that has been parameterized for organic sulfides would be chosen to describe the inter- and intramolecular interactions.
System Setup: A simulation box would be created, containing one or more molecules of this compound, often in a solvent like water or in the gas phase to mimic different environments.
Simulation Production: The system's trajectory, which describes the positions and velocities of all atoms over time, would be generated by numerically integrating Newton's equations of motion. This would be carried out for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of the conformational landscape.
Analysis: The resulting trajectory would be analyzed to identify the most stable conformers, calculate the energy barriers between them, and determine their relative populations. This information is crucial for understanding the molecule's flexibility and average structure.
For analogous sulfur-containing cyclic compounds like thiane, conformational analysis has shown a preference for the substituent to be in an equatorial position to minimize steric hindrance. nih.gov Similar principles would likely govern the conformational preferences of this compound.
Theoretical Studies of Structure-Reactivity Relationships
Theoretical studies on structure-reactivity relationships aim to connect the computed electronic and structural properties of a molecule to its chemical reactivity. For this compound, such studies could provide valuable predictions about its behavior in chemical reactions.
Although specific theoretical investigations into the structure-reactivity relationships of this compound are not widely reported, the computational approaches to explore this are well-defined. Key aspects that could be investigated include:
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The sulfur atom, with its lone pairs of electrons, is expected to significantly contribute to the HOMO.
Electrostatic Potential (ESP) Mapping: An ESP map would reveal the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The area around the sulfur atom is anticipated to be a site of negative electrostatic potential, making it susceptible to attack by electrophiles.
Reaction Pathway Modeling: Computational methods can be used to model the potential energy surface of a reaction involving this compound. For instance, the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone is a common reaction for thioethers. thieme-connect.de Theoretical calculations could elucidate the reaction mechanism, identify transition states, and calculate activation energies, providing insights into the reaction kinetics.
By correlating these computed descriptors with experimental observations for related compounds, a predictive understanding of this compound's reactivity could be established.
Future Research Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of thioethers is a cornerstone of organic chemistry, and the development of environmentally benign and efficient methods is of paramount importance. nih.govjmaterenvironsci.com Future research on Cyclopentyl-1-thiaethane should prioritize the development of sustainable synthetic strategies that move away from traditional methods often involving hazardous reagents and producing significant waste.
Green Chemistry Approaches: The alkylation of thiols remains a common strategy for thioether synthesis. jmaterenvironsci.com However, future efforts should focus on greener alternatives. This includes the use of non-toxic and readily available starting materials, solvent-free reaction conditions, and the development of catalytic systems that are both efficient and recyclable. jmaterenvironsci.comacs.org For instance, the direct substitution of alcohols with thiols, where water is the only byproduct, presents an atom-economical and environmentally friendly approach. jmaterenvironsci.com
Catalyst-Free and Metal-Free Syntheses: There is a growing interest in developing catalyst-free and metal-free synthetic methods to reduce cost and environmental impact. nih.gov Research could explore the direct reaction of cyclopentyl halides or sulfonates with a methylthiol source under neat conditions or in green solvents like water. jmaterenvironsci.com
Alternative Sulfurating Agents: To circumvent the use of volatile and malodorous thiols, research into alternative sulfurating agents is crucial. nih.govresearchgate.net The use of xanthates as thiol-free reagents offers a promising avenue for the synthesis of alkyl thioethers, including this compound. nih.govresearchgate.net These reagents are typically odorless, stable, and can be prepared from readily available starting materials. nih.gov
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Reagents/Catalysts | Advantages | Challenges |
| Classical Alkylation | Cyclopentyl halide, Sodium thiomethoxide | Strong base, Organic solvent | High yield, Well-established | Use of hazardous reagents, Waste generation |
| Thiol-Ene Reaction | Cyclopentene, Methanethiol | Radical initiator (e.g., AIBN) | Atom-economical, Mild conditions | Potential for side reactions, Control of regioselectivity |
| Green Alkylation | Cyclopentanol (B49286), Methanethiol | Acid catalyst, Water as solvent | Environmentally friendly, Water as byproduct | Requires higher temperatures, Catalyst recovery |
| Xanthate-based Synthesis | Cyclopentyl halide, Potassium methylxanthate | Transition-metal-free, Base-free | Odorless, Stable reagents, Green | May require specific reaction conditions |
In-depth Mechanistic Studies of Sulfur-Containing Cyclics
A thorough understanding of the reaction mechanisms governing the formation and reactivity of sulfur-containing cyclic compounds is essential for optimizing existing synthetic methods and designing new transformations. For this compound, which can be viewed as a substituted tetrahydrothiophene, mechanistic studies could provide valuable insights.
Nucleophilic Substitution Reactions: The reaction of cyclic sulfides with various nucleophiles is a fundamental transformation. nih.gov Detailed kinetic and stereochemical studies on the ring-opening and substitution reactions of this compound and its derivatives would elucidate the underlying mechanistic pathways, such as SN1 versus SN2 mechanisms at the sulfur atom or adjacent carbon atoms. acs.org Computational studies, particularly using Density Functional Theory (DFT), can be employed to model reaction pathways and transition states, providing a deeper understanding of the factors controlling reactivity and selectivity. nih.govresearchgate.netresearchgate.netchemrxiv.org
Hydrodesulfurization Mechanisms: The hydrodesulfurization (HDS) of sulfur-containing compounds is a critical process in the petroleum industry. Mechanistic studies on the HDS of tetrahydrothiophene, a close analog of the cyclopentyl sulfide (B99878) ring system, have shown that the reaction can proceed through different pathways, including ring opening and hydrogenation. cdnsciencepub.comcup.edu.cningentaconnect.com Investigating the HDS mechanism of this compound on various catalysts could reveal the influence of the methyl group on the reaction pathway and catalyst activity. cdnsciencepub.comcup.edu.cningentaconnect.com
Radical Reactions: The involvement of sulfur-centered radicals in organic transformations is an area of growing interest. jmaterenvironsci.com Investigating the potential for this compound to participate in radical-mediated reactions could open up new avenues for its functionalization. Electron Paramagnetic Resonance (EPR) spectroscopy coupled with computational studies can be powerful tools for detecting and characterizing radical intermediates.
Exploration of Untapped Applications in Advanced Organic Synthesis
While specific applications for this compound have not been extensively reported, its structural features suggest potential as a versatile building block in advanced organic synthesis.
Asymmetric Synthesis: Chiral sulfur-containing compounds are valuable in asymmetric catalysis and as chiral auxiliaries. Future research could focus on the synthesis of enantiomerically pure derivatives of this compound and their application in stereoselective transformations.
Cascade Reactions: Sulfur heterocycles can participate in cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. acs.orgnih.govresearchgate.net The reactivity of the sulfur atom and the cyclopentyl ring in this compound could be exploited in the design of novel cascade sequences to synthesize polycyclic and heterocyclic compounds. acs.orgcup.edu.cnnih.govresearchgate.net For example, palladium-catalyzed cascade reactions have been successfully applied to the synthesis of various sulfur heterocycles. acs.orgnih.govresearchgate.net
Synthesis of Bioactive Molecules: The thioether moiety is present in numerous biologically active compounds. nih.gov The cyclopentyl group is also a common scaffold in medicinal chemistry. Therefore, derivatives of this compound could be explored as potential pharmacophores or as intermediates in the synthesis of new drug candidates. nih.govmdpi.com
Integration of Theoretical and Experimental Methodologies for Comprehensive Understanding
A synergistic approach that combines theoretical calculations with experimental studies is crucial for a comprehensive understanding of the structure, reactivity, and properties of this compound.
Computational Chemistry: DFT calculations can provide valuable insights into the geometric and electronic structure of this compound, as well as its vibrational frequencies and NMR chemical shifts. escholarship.orgmdpi.com Such calculations can aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of the molecule's properties. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com Furthermore, computational modeling can be used to predict reaction outcomes and guide the design of new experiments, thereby accelerating the research process. researchgate.netchemrxiv.orgescholarship.org
Advanced Spectroscopic Techniques: The application of advanced spectroscopic techniques, such as two-dimensional NMR spectroscopy and mass spectrometry, will be essential for the unambiguous characterization of this compound and its derivatives. These techniques, when coupled with theoretical predictions, can provide detailed structural information. mdpi.comnih.gov
Thermodynamic and Kinetic Studies: A detailed investigation of the thermodynamic and kinetic parameters of reactions involving this compound will provide quantitative data on its reactivity. This information is vital for optimizing reaction conditions and for developing a fundamental understanding of the factors that control its chemical behavior. researchgate.net
By pursuing these future research perspectives, the scientific community can unlock the full potential of this compound as a valuable compound in organic synthesis and materials science, contributing to the development of more sustainable and efficient chemical processes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Cyclopentyl-1-thiaethane to ensure reproducibility in academic research?
- Methodological Answer : To ensure reproducibility, document all experimental parameters in detail, including reaction temperatures, solvent purity, catalyst ratios, and purification steps. Follow guidelines from the Beilstein Journal of Organic Chemistry: include procedural clarity in the main manuscript (e.g., preparation of up to five compounds) and provide supplementary materials for extended protocols . Validate reproducibility by repeating synthesis under identical conditions and cross-referencing with published NMR or IR spectra for consistency .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., H/C NMR, FT-IR, and mass spectrometry) to confirm structural identity. For purity, perform gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Reference the LANGE’s Handbook of Chemistry for physicochemical properties (e.g., vapor pressure data via the Antoine equation: , where , , ) to cross-validate results .
Q. What methodologies are recommended for determining the vapor pressure of this compound under varying temperature conditions?
- Methodological Answer : Apply the Antoine equation with parameters , , and to calculate vapor pressures between 83–199°C. Validate experimentally using a static or dynamic method, such as isoteniscope measurements, and compare results with tabulated data in LANGE’s Handbook to identify deviations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?
- Methodological Answer : Address discrepancies by triangulating data from multiple techniques (e.g., X-ray crystallography for structural confirmation, tandem MS for fragmentation patterns). Use statistical tools like principal component analysis (PCA) to identify outliers. Refer to qualitative research frameworks for systematic contradiction analysis, such as iterative data collection and peer validation .
Q. What experimental strategies can mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize raw material sources and reaction conditions (e.g., controlled atmosphere, inert gas purging). Implement quality control checkpoints using in-situ monitoring (e.g., Raman spectroscopy). Follow Medicinal Chemistry Research guidelines: document batch-specific anomalies in supplementary materials and apply statistical process control (SPC) charts to track variability .
Q. How should researchers design experiments to investigate the thermal stability of this compound in novel reaction environments?
- Methodological Answer : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition thresholds. Design accelerated aging studies under controlled temperatures and humidities. For kinetic modeling, apply the Arrhenius equation and validate with high-temperature NMR or GC-MS to identify degradation byproducts .
Data Presentation and Validation
Q. What are best practices for presenting this compound research data to ensure academic rigor?
- Methodological Answer : Adhere to Reviews in Analytical Chemistry standards: separate raw and processed data, use tables for comparative physicochemical properties (e.g., melting points, vapor pressures), and include error margins. Reference the Extended Essay Guide for structuring appendices with large datasets, ensuring clarity without overwhelming the main text .
Q. How can researchers address unresolved challenges in this compound synthesis during peer review?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
